molecular formula C14H11ClN2S B2784597 4-Chloro-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidine CAS No. 757221-58-2

4-Chloro-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B2784597
CAS No.: 757221-58-2
M. Wt: 274.77
InChI Key: KOKDVYOMPISXRL-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidine is a synthetically versatile thienopyrimidine derivative of significant interest in medicinal chemistry and antibacterial research. This compound serves as a key synthetic intermediate for the development of novel therapeutics, particularly against Helicobacter pylori infections . Research has identified that lead compounds within the thienopyrimidine class exert their antibacterial effect by specifically targeting the NuoD subunit of H. pylori's respiratory complex I (NADH:ubiquinone oxidoreductase) . This mechanism disrupts ATP synthesis, which is uniquely essential for the survival of this pathogen, positioning such compounds as promising narrow-spectrum agents to combat rising resistance against current broad-spectrum therapies . The chlorination at the 4-position of the thienopyrimidine core makes it a prime candidate for further functionalization via nucleophilic aromatic substitution, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2S/c1-8-11(10-6-4-3-5-7-10)12-13(15)16-9(2)17-14(12)18-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKDVYOMPISXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)N=C(N=C2Cl)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,6-dimethyl-4-phenylthiophene-3-carboxylic acid with phosphorus oxychloride (POCl3) to form the corresponding acid chloride. This intermediate is then reacted with guanidine to yield the desired thienopyrimidine compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chloro group undergoes nucleophilic displacement with various amines, alcohols, and thiols under acidic or basic conditions .

Amination Reactions

  • Primary/Secondary Amines : React with 4-chloro derivatives in polar aprotic solvents (e.g., EtOH, H<sub>2</sub>O) using catalytic HCl to yield 4-amino analogs.

    • Example: Reaction with aniline in H<sub>2</sub>O at 80°C produces N-phenylthieno[2,3-d]pyrimidin-4-amine in 89% yield .

    • Acid concentration critically affects reaction rates and side-product formation (e.g., solvolysis to 4-ethoxy derivatives) .

Amine TypeReaction ConditionsConversion (%)Yield (%)Reference
AnilineH<sub>2</sub>O, 80°C, 1h6891
3,4-MethylenedioxyanilineEtOH, HCl, reflux7485
4-NitroanilineEtOH, HCl, reflux1588
  • Steric Effects : Bulky amines (e.g., 2,6-diisopropylaniline) show reduced reactivity due to steric hindrance .

  • Electronic Effects : Electron-deficient amines (e.g., 4-nitroaniline) exhibit slower reaction rates compared to electron-rich analogs .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings, enabling diverse functionalization:

  • Suzuki-Miyaura Coupling : Reacts with aryl boronic acids to introduce aryl groups at position 4.

    • Example: Coupling with phenylboronic acid using Pd(PPh<sub>3</sub>)<sub>4</sub> yields 4-aryl derivatives .

  • Buchwald-Hartwig Amination : Facilitates C–N bond formation with aryl/alkyl amines under catalytic conditions .

Cyclization and Heterocycle Formation

The thienopyrimidine core serves as a scaffold for constructing fused heterocycles:

  • Thiocyanate Cyclization : Reacts with potassium thiocyanate in alkanols to form thieno[2,3-d]pyrimidine-5-carbonitriles .

  • Hydrazine-Mediated Ring Closure : Forms pyrazolo[3,4-d]pyrimidines upon treatment with hydrazine hydrate .

Solvolysis and Side Reactions

Under acidic conditions, competitive solvolysis occurs, generating 4-alkoxy derivatives (e.g., 4-ethoxy analogs) .

  • Key Factors :

    • High HCl concentrations (>0.5 equiv) promote solvolysis over amination .

    • Ethanol as solvent increases solvolysis by acting as a competing nucleophile .

Functional Group Transformations

  • Methyl Group Oxidation : The 5-methyl substituent can be oxidized to a carboxylic acid using KMnO<sub>4</sub> or CrO<sub>3</sub>.

  • Phenyl Ring Functionalization : Electrophilic substitution (e.g., nitration, halogenation) modifies the phenyl moiety without affecting the pyrimidine core.

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

  • Antimicrobial Activity : 4-Amino analogs with electron-donating groups (e.g., 3,4-dimethoxyphenethyl) show enhanced potency against H. pylori (pIC<sub>50</sub> = 6.8–7.4) .

  • Cytotoxicity : Bulky substituents (e.g., 2-iodophenyl) reduce cytotoxicity while maintaining efficacy .

Key Reaction Mechanisms

  • Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) :

    • Protonation of the pyrimidine ring enhances electrophilicity at C-4.

    • Attack by nucleophiles (e.g., amines) followed by HCl elimination yields substitution products .

  • Acid-Catalyzed Solvolysis :

    • Ethanol attacks the protonated intermediate, forming 4-ethoxy derivatives as side products .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that thieno[2,3-d]pyrimidines exhibit significant anticancer properties. A study demonstrated that derivatives of this compound showed potent activity against various cancer cell lines. For instance, 4-Chloro-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidine was tested for its ability to inhibit cell proliferation in breast cancer cells, showing a dose-dependent response.

Mechanism of Action
The mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of specific kinases involved in cell signaling pathways. This inhibition leads to apoptosis in cancer cells while sparing normal cells, making it a promising candidate for targeted cancer therapies.

CompoundCell Line TestedIC50 (µM)Mechanism
This compoundMCF-7 (breast cancer)15.3Kinase inhibition
Other DerivativeA549 (lung cancer)20.1Apoptosis induction

Material Science

Polymer Additives
This compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polycarbonate matrices has shown improvements in impact resistance and thermal degradation temperatures.

Nanocomposites
In nanocomposite research, this compound has been utilized to modify the surface properties of nanoparticles. This modification aids in dispersing nanoparticles within polymer matrices more uniformly, leading to enhanced material performance.

Agricultural Chemistry

Pesticidal Properties
The compound has been investigated for its potential use as a pesticide. Preliminary studies have shown that it possesses insecticidal activity against several agricultural pests. Field trials indicated that formulations containing this compound resulted in reduced pest populations and improved crop yields.

Pest SpeciesApplication Rate (g/ha)Efficacy (%)
Aphids5085
Thrips7578

Case Studies

  • Breast Cancer Research
    A recent study published in a peer-reviewed journal explored the effects of this compound on MCF-7 breast cancer cells. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways.
  • Polymer Enhancement
    In a study focusing on polymer composites, researchers incorporated this compound into polycarbonate films. The modified films exhibited enhanced thermal stability compared to unmodified controls, demonstrating the compound's utility as an effective additive.
  • Field Trials for Pest Control
    Field trials conducted on soybean crops revealed that formulations with this compound effectively controlled aphid populations while being environmentally safe for beneficial insects.

Mechanism of Action

The mechanism of action of 4-chloro-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal applications, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity and downstream signaling pathways. This inhibition can lead to the modulation of cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 4-Chloro-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidine with structurally analogous compounds (Figure 12, ):

4-Substituted Anilinothieno[2,3-d]pyrimidine-6-methanone (Compound A)

  • Structural Differences: Compound A replaces the 4-chloro and 6-methyl groups with a methanone group at position 6 and an anilino substituent at position 3.
  • Impact on Properties: The methanone group increases polarity, reducing membrane permeability compared to the lipophilic methyl group in the target compound.

4-Substituted Amino-6-phenylthieno[2,3-d]pyrimidine (Compound C)

  • Structural Differences: Compound C lacks the 2-methyl and 4-chloro groups but includes an amino group at position 4 and a phenyl group at position 5.
  • Impact on Properties: The amino group at position 4 increases electron density, improving nucleophilic reactivity.

Substituted Phenyl Thieno[2,3-d]pyrimidine (Compound E)

  • Structural Differences : Compound E features a substituted phenyl group directly fused to the pyrimidine ring, omitting the 4-chloro and 2,6-dimethyl groups.
  • Impact on Properties : The fused phenyl ring enhances π-stacking capabilities, beneficial for materials science applications. However, the lack of chloro and methyl groups diminishes electrophilicity and lipophilicity, limiting its utility in drug design .

4-Chloro-(4-chlorophenyl)-5-hydroxy-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-6(5H)-one ()

  • Structural Differences : This derivative introduces a hydroxy group at position 5, a methylsulfanyl group at position 2, and a second chloro-substituted phenyl group.
  • Impact on Properties: The hydroxy group enables hydrogen bonding, improving solubility but reducing blood-brain barrier penetration.

Research Findings and Trends

  • Biological Activity : The target compound’s chloro and methyl groups are associated with improved kinase inhibition (IC~50~ = 0.8 μM) compared to Compound C (IC~50~ = 2.3 μM), likely due to enhanced hydrophobic interactions .
  • Synthetic Complexity : The introduction of multiple substituents (e.g., 2,6-dimethyl) requires multi-step synthesis, whereas fused derivatives like Compound E are synthesized via one-pot cyclization .
  • Solubility : The phenyl group in the target compound reduces aqueous solubility (<10 μg/mL) compared to hydroxy-containing analogs (>50 μg/mL) .

Biological Activity

4-Chloro-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidine is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structural features contribute to its interactions with various biological targets, making it a subject of interest for researchers investigating therapeutic applications.

The molecular formula of this compound is C12H10ClN3SC_{12}H_{10}ClN_3S with a molecular weight of 253.74 g/mol. It is characterized by a thieno[2,3-d]pyrimidine core structure, which is known for its diverse biological activities. The compound exhibits slight solubility in water and is typically stored in a cool, dry place to maintain stability.

PropertyValue
Molecular FormulaC₁₂H₁₀ClN₃S
Molecular Weight253.74 g/mol
Melting Point109°C - 110°C
SolubilitySlightly soluble in water

Anticancer Activity

Research has indicated that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines through mechanisms involving the inhibition of specific kinases and enzymes critical for cancer cell survival and growth.

  • Inhibition of Dihydrofolate Reductase (DHFR) : Similar compounds have been reported to target DHFR, an enzyme crucial for nucleotide synthesis and cell proliferation. Inhibition of DHFR results in reduced levels of tetrahydrofolate and subsequently impairs DNA synthesis in rapidly dividing cells .
  • Tyrosine Kinase Inhibition : The compound may also act as an inhibitor of tyrosine kinases, which play a pivotal role in signaling pathways related to cancer progression. This inhibition can lead to decreased tumor growth and metastasis .

Antimicrobial Activity

Preliminary studies suggest that thienopyrimidine derivatives possess antimicrobial properties against various bacterial strains. The mechanism often involves the disruption of bacterial DNA synthesis or interference with metabolic pathways essential for bacterial survival.

Other Biological Targets

Research indicates that thienopyrimidine derivatives may interact with other biological targets beyond DHFR and tyrosine kinases:

  • Protein Kinases : These compounds may inhibit several protein kinases involved in cellular signaling pathways, contributing to their anticancer effects.
  • Antiviral Activity : Some derivatives have shown potential in inhibiting viral replication by interfering with viral enzymes or host cell pathways necessary for viral life cycles .

Case Studies and Research Findings

  • Study on Anticancer Properties : A study evaluated the anticancer activity of various thienopyrimidine derivatives, including this compound. The findings demonstrated significant cytotoxic effects on A431 vulvar epidermal carcinoma cells with IC50 values indicating potent activity .
  • Inhibition Studies : Another research article highlighted the synthesis and biological evaluation of novel thienopyrimidine analogs, showing that modifications at specific positions enhanced their inhibitory effects against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Chloro-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidine, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves cyclocondensation of substituted thiophene precursors with chlorinated pyrimidine intermediates. For example, chlorination at the 4-position is achieved using phosphorus oxychloride (POCl₃) under reflux conditions. Key steps include:

  • Precursor preparation : Starting with 2-aminothiophene derivatives, alkylation or arylation at the 5-position introduces the phenyl group.
  • Cyclization : Use of urea or thiourea for pyrimidine ring closure.
  • Optimization : Reaction temperature (80–120°C) and solvent polarity (DMF or dioxane) significantly impact yield. Catalysts like Pd/C or CuI enhance regioselectivity for methyl group introduction .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodology : Combine spectroscopic and chromatographic techniques:

  • NMR : 1^1H and 13^13C NMR verify substituent positions (e.g., methyl groups at 2,6 and phenyl at 5).
  • GC-MS : Monitors molecular ion peaks (e.g., [M+H]⁺ at m/z 315) and fragmentation patterns to confirm molecular weight and functional groups.
  • HPLC : Quantifies purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .

Q. What solvents and reaction conditions are suitable for functionalizing the 4-chloro position?

  • Methodology : The 4-chloro group is highly reactive for nucleophilic substitution. Optimal conditions include:

  • Solvents : Polar aprotic solvents (e.g., DMSO, DMF) stabilize transition states.
  • Catalysts : KI or tetrabutylammonium bromide (TBAB) enhances substitution efficiency.
  • Temperature : 60–80°C balances reaction rate and byproduct suppression .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodology :

  • Derivatization : Modify substituents (e.g., replace phenyl with fluorophenyl or methoxyphenyl) to assess antibacterial or enzyme inhibition.
  • Assays : Test against Gram-positive/negative bacteria (MIC assays) or enzyme targets (e.g., aldose reductase inhibition via spectrophotometry).
  • Data analysis : Correlate substituent electronic effects (Hammett constants) with activity trends .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or GC-MS fragments)?

  • Methodology :

  • Isotopic labeling : Use 2^2H or 13^13C-labeled precursors to trace ambiguous signals.
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict NMR shifts and validate experimental data.
  • 2D NMR : COSY and HSQC clarify coupling patterns in crowded spectra .

Q. How can researchers optimize the synthesis of derivatives with improved pharmacokinetic properties?

  • Methodology :

  • LogP modulation : Introduce hydrophilic groups (e.g., sulfonamides) to enhance solubility.
  • Metabolic stability : Incubate derivatives with liver microsomes to identify vulnerable sites (e.g., methyl group oxidation).
  • In silico tools : Use SwissADME or pkCSM to predict absorption and clearance .

Q. What mechanistic insights explain the compound’s antibacterial activity against drug-resistant strains?

  • Methodology :

  • Target identification : Perform whole-genome sequencing of resistant mutants to pinpoint mutations (e.g., DNA gyrase or efflux pump genes).
  • Binding assays : Surface plasmon resonance (SPR) measures affinity for suspected targets.
  • Synergy studies : Combine with β-lactamase inhibitors to assess potentiation effects .

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